3-Methyl-2-quinoxalinecarboxylic acid-d4

Veterinary drug residue analysis Food safety monitoring LC-MS/MS method validation

Quantitative LC-MS/MS of olaquindox/quinocetone marker residues requires matrix-matched internal standards. Non-deuterated MQCA or structural analogs fail to correct for ion suppression and recovery losses in complex tissues. - **Mass shift:** +4 Da from native MQCA (188.18 → 192.21 Da) - **Validated use:** CCα 0.7 µg/kg, CCβ 3.6 µg/kg in porcine liver (EC 2002/657/EC confirmatory method) - **Matrices:** Muscle, liver, fish, shrimp, poultry; LOQ 0.1 µg/kg - **Coelution guarantee:** Identical retention time & ionization efficiency to analyte

Molecular Formula C10H8N2O2
Molecular Weight 192.21 g/mol
Cat. No. B15553876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-quinoxalinecarboxylic acid-d4
Molecular FormulaC10H8N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
InChIInChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)/i2D,3D,4D,5D
InChIKeyBJPNADFNSANIPF-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MQCA-d4 Stable Isotope Internal Standard


3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4, CAS 2244217-93-2) is the deuterium-labeled analog of 3-methyl-2-quinoxalinecarboxylic acid (MQCA), a compound with the unlabeled CAS number 74003-63-7 [1]. MQCA is the N-oxide reductive metabolite and designated marker residue for the veterinary drugs olaquindox and quinocetone [2]. MQCA-d4 contains four deuterium atoms substituted for hydrogen atoms on the quinoxaline aromatic ring, resulting in a molecular formula of C10H4D4N2O2 and a molecular weight of 192.21 Da . This mass difference of +4 Da relative to unlabeled MQCA (188.18 Da) enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis in food safety and residue monitoring programs [3].

Limitations of Unlabeled MQCA as Internal Standard


In quantitative LC-MS/MS analysis of complex biological matrices such as porcine liver, muscle, fish, and poultry tissues, unlabeled MQCA cannot function as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the target analyte, thereby failing to correct for matrix effects, ion suppression, and recovery losses [1]. Structural analogs (e.g., quinoxaline-2-carboxylic acid (QCA) or other quinoxaline derivatives) exhibit different ionization efficiencies, retention times, and extraction recoveries relative to MQCA, precluding accurate compensation for analyte-specific losses during sample preparation [2]. Alternative deuterated analogs such as MQCA-d7 are commercially available; however, their isotopic enrichment, vendor-reported purity specifications, and documented use in validated regulatory methods differ from MQCA-d4, requiring independent method revalidation upon substitution [3]. The European Commission Decision 2002/657/EC requires confirmatory methods for veterinary drug residues to employ appropriate internal standards that co-elute and ionize identically to the analyte; MQCA-d4 fulfills this requirement whereas non-isotopic alternatives do not [4].

MQCA-d4 Differentiation Evidence


Isotope Dilution MS Quantification

In a confirmatory LC-MS/MS method for porcine liver, d4-MQCA (as d7-MQCA internal standard) enabled quantitative determination of MQCA with decision limit (CCα) of 0.7 µg/kg and detection capability (CCβ) of 3.6 µg/kg [1]. The method employed MRM transitions monitoring m/z 145 and 102 for MQCA and m/z 152 and 106 for d7-MQCA, with the deuterated internal standard providing compensation for matrix effects and recovery losses [1]. In contrast, an immunoassay method lacking isotope-labeled internal standards for MQCA achieved only limit of detection values of 1.76-1.90 µg/kg across tissue matrices, approximately 2.5-fold higher than the CCα achieved with isotope dilution MS [2].

Veterinary drug residue analysis Food safety monitoring LC-MS/MS method validation

Structural Discrimination from QCA-d4

In a validated confirmatory LC-MS/MS method simultaneously quantifying both carbadox and olaquindox marker residues, d4-QCA (internal standard for QCA) and d7-MQCA (internal standard for MQCA) were employed with distinct MRM transitions: QCA monitored at m/z 102 and 75, d4-QCA at m/z 106 and 152; MQCA monitored at m/z 145 and 102, d7-MQCA at m/z 152 and 106 [1]. The method achieved validated quantification ranges of 3.0-150 µg/kg for both metabolites, with CCα values of 0.4 µg/kg for QCA and 0.7 µg/kg for MQCA [1]. A structurally related compound, 3-methylquinoxaline-2-carboxylic acid-d7, has been reported as an alternative deuterated standard; however, direct comparative validation data between d4-MQCA and d7-MQCA in the same analytical system are not available in the peer-reviewed literature, necessitating independent method verification if substitution is contemplated [2].

Multi-residue analysis Carbadox and olaquindox metabolites Confirmatory method

Isotopic Enrichment and Synthesis

A published synthetic route for deuterium-labeled 2-quinoxalinecarboxylic acid-d4 (QCA-d4) and 3-methylquinoxaline-2-carboxylic acid-d4 (MQCA-d4) using aniline-d5 as the labeled starting material achieved isotopic enrichment of 99.9% for QCA-d4 and 99.6% for MQCA-d4, as confirmed by mass spectrometry analysis [1]. The chemical structures were validated by 1H NMR, and the synthetic efficiency was demonstrated through a simple, reproducible procedure [1]. Vendor specifications for commercial MQCA-d4 typically report chemical purity of ≥98.0% to ≥99.6%, with isotopic enrichment varying by supplier; batch-to-batch consistency in enrichment directly impacts quantitative accuracy in isotope dilution assays [2].

Deuterium labeling Isotopic purity Stable isotope synthesis

Co-Elution and Ionization Equivalence

Stable isotopically labeled internal standards such as MQCA-d4 co-elute with the native analyte under reversed-phase LC conditions and exhibit near-identical ionization efficiency in electrospray MS, enabling accurate compensation for matrix effects and recovery losses [1]. In contrast, structural analogs used as internal standards may demonstrate different retention times and ionization efficiencies, leading to under- or over-correction of matrix effects [1]. For MQCA analysis in animal tissues, matrix effects are substantial due to co-extracted phospholipids and proteins; the use of d4-MQCA or d7-MQCA internal standards is therefore specified in published confirmatory methods to achieve acceptable method performance [2]. No direct quantitative comparison of matrix effect correction between d4-MQCA and non-isotopic analogs for MQCA analysis is available in the peer-reviewed literature.

Matrix effect correction Ion suppression Isotope dilution

Chemical Purity and Batch Consistency

Commercial MQCA-d4 is available from multiple vendors with reported chemical purity specifications ranging from ≥95% to ≥99.6% [1]. MedChemExpress reports purity of 99.60% for catalog number HY-W016099S [1]; InvivoChem specifies ≥98.0% ; Ace Therapeutics reports ≥99.0% [2]; Alfa Chemistry specifies ≥99.0% [3]. Unlabeled MQCA analytical standards are available with purity of ≥99.0% (HPLC) under the VETRANAL™ grade [4] and 97% from other suppliers . The higher purity specifications reported for MQCA-d4 (≥99.6% in some cases) relative to certain unlabeled MQCA sources (97%) provide procurement advantage for applications requiring minimal impurities that could interfere with trace-level quantification. No peer-reviewed inter-laboratory comparison of MQCA-d4 batch-to-batch consistency is available.

Analytical standard Quality control Reference material

Validated Residue Monitoring Applications


Confirmatory Analysis in Porcine Liver

MQCA-d4 (or its d7 analog) is specified as the internal standard in a fully validated confirmatory LC-MS/MS method for quantifying MQCA in porcine liver, with decision limit (CCα) of 0.7 µg/kg and detection capability (CCβ) of 3.6 µg/kg, meeting European Commission Decision 2002/657/EC criteria for confirmatory methods [1]. The method employs protease digestion, liquid-liquid extraction, and automated SPE cleanup, with MRM monitoring of m/z 152 and 106 for the deuterated internal standard [1].

Multi-Residue Determination in Swine Tissues

MQCA-d4 is employed alongside d4-QCA in a dual electrospray LC-MS/MS method for simultaneous determination of both quinoxaline marker residues in swine tissues, achieving total recoveries of 99.8%-101.2% and detection capability (CCβ) of 1.46-2.89 µg/kg [2]. The method utilizes SelexION™ differential mobility spectrometry to further reduce matrix effects beyond isotope dilution compensation [2].

Aquaculture Product Residue Analysis

A validated HPLC-MS/MS method for simultaneous quantification of MQCA and QCA in fish and shrimp muscle achieved a limit of quantitation (LOQ) of 0.1 µg/kg using internal standard methodology [3]. The method employed Oasis MAX mixed-mode anion-exchange SPE for cleanup and achieved recoveries ranging from 62.4%-118% with RSD values of 1.48%-28.1% across spiked levels of 0.1-1.0 µg/kg [3]. This application is directly relevant for monitoring olaquindox misuse in aquaculture, a documented concern in food safety surveillance programs.

Immunoassay Cross-Validation

When immunoassay screening methods for MQCA and QCA residues (IC50 values of 4.8 and 9.6 ng/mL in buffer, respectively) are employed for high-throughput sample triage, MQCA-d4-based LC-MS/MS serves as the confirmatory reference method with a correlation coefficient above 0.98 between techniques [4]. This orthogonal confirmation is essential for regulatory acceptance of screening results and for eliminating false-positive findings from cross-reactive matrix components.

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